molecular formula C17H28O3 B054214 4,8-Decadienoic acid,2-acetyl-2,5,9-trimethyl-,ethyl ester,(E)- CAS No. 125284-17-5

4,8-Decadienoic acid,2-acetyl-2,5,9-trimethyl-,ethyl ester,(E)-

Cat. No.: B054214
CAS No.: 125284-17-5
M. Wt: 280.4 g/mol
InChI Key: LAELPDRKQURVPS-SDNWHVSQSA-N
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Description

4,8-Decadienoic acid, 2-acetyl-2,5,9-trimethyl-, ethyl ester, (E)- is a chemical compound with the molecular formula C17H28O3 and a molecular weight of 280.4 g/mol . This compound is known for its unique structure, which includes multiple double bonds and methyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Decadienoic acid, 2-acetyl-2,5,9-trimethyl-, ethyl ester, (E)- typically involves the esterification of the corresponding acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving a high-quality product .

Chemical Reactions Analysis

Types of Reactions

4,8-Decadienoic acid, 2-acetyl-2,5,9-trimethyl-, ethyl ester, (E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,8-Decadienoic acid, 2-acetyl-2,5,9-trimethyl-, ethyl ester, (E)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Decadienoic acid, 2-acetyl-2,5,9-trimethyl-, ethyl ester, (E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The presence of multiple double bonds and methyl groups can influence its reactivity and interaction with enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Decadienoic acid, 2-acetyl-2,5,9-trimethyl-, ethyl ester, (E)- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl (4E)-2-acetyl-2,5,9-trimethyldeca-4,8-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-7-20-16(19)17(6,15(5)18)12-11-14(4)10-8-9-13(2)3/h9,11H,7-8,10,12H2,1-6H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAELPDRKQURVPS-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC=C(C)CCC=C(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)(C/C=C(\C)/CCC=C(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,8-Decadienoic acid,2-acetyl-2,5,9-trimethyl-,ethyl ester,(E)-
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4,8-Decadienoic acid,2-acetyl-2,5,9-trimethyl-,ethyl ester,(E)-
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4,8-Decadienoic acid,2-acetyl-2,5,9-trimethyl-,ethyl ester,(E)-
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4,8-Decadienoic acid,2-acetyl-2,5,9-trimethyl-,ethyl ester,(E)-
Reactant of Route 5
4,8-Decadienoic acid,2-acetyl-2,5,9-trimethyl-,ethyl ester,(E)-
Reactant of Route 6
4,8-Decadienoic acid,2-acetyl-2,5,9-trimethyl-,ethyl ester,(E)-

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